3-{5-[(Propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide
CAS No.: 1119449-54-5
Cat. No.: VC2309157
Molecular Formula: C13H16N4O2
Molecular Weight: 260.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1119449-54-5 |
|---|---|
| Molecular Formula | C13H16N4O2 |
| Molecular Weight | 260.29 g/mol |
| IUPAC Name | 3-[5-(propylaminomethyl)-1,2,4-oxadiazol-3-yl]benzamide |
| Standard InChI | InChI=1S/C13H16N4O2/c1-2-6-15-8-11-16-13(17-19-11)10-5-3-4-9(7-10)12(14)18/h3-5,7,15H,2,6,8H2,1H3,(H2,14,18) |
| Standard InChI Key | SSRBVENDMFAUHG-UHFFFAOYSA-N |
| SMILES | CCCNCC1=NC(=NO1)C2=CC(=CC=C2)C(=O)N |
| Canonical SMILES | CCCNCC1=NC(=NO1)C2=CC(=CC=C2)C(=O)N |
Introduction
Chemical Properties and Structural Characteristics
3-{5-[(Propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide represents an important class of heterocyclic compounds that combines a benzamide scaffold with a substituted 1,2,4-oxadiazole ring. This compound has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities.
Basic Chemical Information
The compound is characterized by several key chemical parameters that define its physical and chemical properties. It possesses a molecular formula of C13H16N4O2 with a calculated molecular weight of 260.29 g/mol . The compound is registered under the Chemical Abstracts Service (CAS) number 1119449-54-5, which serves as its unique identifier in chemical databases and literature .
Structural Components and Features
The structural architecture of 3-{5-[(Propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide consists of several key functional groups that contribute to its chemical behavior and potential biological interactions. The core structure features a benzamide group connected to a 1,2,4-oxadiazole heterocycle at the 3-position. The 5-position of the oxadiazole ring is substituted with a propylamino methyl group, which adds flexibility and potential hydrogen bonding capabilities to the molecule .
The benzamide portion of the molecule contains a primary amide functionality, which can participate in hydrogen bonding interactions with biological targets. This feature is significant as it may contribute to the compound's binding affinity to specific receptors or enzymes in biological systems. The 1,2,4-oxadiazole ring serves as a rigid scaffold that positions the functional groups in specific spatial orientations, which is critical for molecular recognition events in biological systems.
Structural Analogs and Related Compounds
The exploration of structural analogs and related compounds provides valuable context for understanding the potential properties and applications of 3-{5-[(Propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide. By examining compounds with similar structural features, we can gain insights into structure-activity relationships and potential optimization strategies.
Close Structural Analogs
One of the closest structural analogs identified in the search results is N-cyclopropyl-3-{5-[(propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide hydrochloride (CAS No. 1185299-52-8). This compound shares the core 3-{5-[(propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide structure but includes a cyclopropyl group attached to the amide nitrogen and is formulated as a hydrochloride salt. The addition of the cyclopropyl group likely influences the compound's lipophilicity, metabolic stability, and potentially its binding interactions with biological targets.
The structural differences between these compounds provide an opportunity to understand how minor modifications can influence physicochemical properties and biological activities. The cyclopropyl group, for instance, is a common motif in medicinal chemistry that often enhances metabolic stability and can influence the three-dimensional conformation of the molecule, potentially affecting its binding to biological targets.
Oxadiazole-Containing Compounds
Current Research Status and Future Directions
The current research landscape surrounding 3-{5-[(Propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide reveals both established knowledge and significant opportunities for further investigation. While the compound itself has been synthesized and is commercially available for research purposes, there are numerous avenues for expanding our understanding of its properties and potential applications.
Knowledge Gaps and Research Opportunities
Several key knowledge gaps present opportunities for future research:
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Comprehensive Pharmacological Profiling: A systematic evaluation of the compound's interactions with various biological targets would provide valuable insights into its potential therapeutic applications. Screening against receptor panels, enzyme assays, and cellular models would help establish its biological activity profile.
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Structure-Activity Relationship Studies: Systematic modification of the compound's structure could yield valuable information about which structural features are critical for biological activity. This could include modifications to the benzamide portion, the oxadiazole ring, or the propylamino group.
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Pharmacokinetic and Metabolism Studies: Investigation of the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties would be essential for assessing its potential as a drug candidate or lead compound.
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Crystallographic Studies: Obtaining crystal structures of the compound, particularly in complex with potential biological targets, would provide valuable insights into binding modes and could guide structure-based drug design efforts.
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